molecular formula C13H14N2O4S B12811302 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil CAS No. 123027-52-1

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil

Cat. No.: B12811302
CAS No.: 123027-52-1
M. Wt: 294.33 g/mol
InChI Key: YTZSZWSGFJFFKD-UHFFFAOYSA-N
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Description

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil is a chemical compound known for its potential applications in various scientific fields. It is a derivative of uracil, a pyrimidine nucleobase, and features a phenylthio group and a hydroxyethoxy methyl group. This compound has garnered interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil typically involves the condensation of uracil derivatives with phenylthio compounds.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil undergoes several types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylthio group, yielding a simpler uracil derivative.

    Substitution: The hydroxyethoxy methyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler uracil derivatives.

    Substitution: Various substituted uracil derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and anticancer properties.

    Medicine: Investigated for its ability to inhibit certain enzymes and pathways involved in disease processes.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil involves its interaction with specific molecular targets. It is known to inhibit enzymes such as uridine phosphorylase, which plays a role in nucleotide metabolism. By inhibiting this enzyme, the compound can interfere with the synthesis of nucleotides, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit uridine phosphorylase sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

CAS No.

123027-52-1

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C13H14N2O4S/c16-6-7-19-9-15-12(8-11(17)14-13(15)18)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,18)

InChI Key

YTZSZWSGFJFFKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=O)NC(=O)N2COCCO

Origin of Product

United States

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